1-biphenyl-4-yl-5-phenyl-1H-tetrazole
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Overview
Description
1-biphenyl-4-yl-5-phenyl-1H-tetrazole: is a heterocyclic compound with the molecular formula C19H14N4 It is characterized by the presence of a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-biphenyl-4-yl-5-phenyl-1H-tetrazole can be synthesized through several methods. One common approach involves the cycloaddition reaction of an azide with a nitrile. For instance, the reaction of 4-biphenylcarbonitrile with sodium azide in the presence of a catalyst such as zinc chloride can yield the desired tetrazole compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale cycloaddition reactions under controlled conditions. The use of microwave-assisted synthesis has also been explored to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: 1-biphenyl-4-yl-5-phenyl-1H-tetrazole undergoes various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the tetrazole ring into amines or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl rings, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed:
Oxidation: Formation of tetrazole oxides.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-biphenyl-4-yl-5-phenyl-1H-tetrazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 1-biphenyl-4-yl-5-phenyl-1H-tetrazole involves its interaction with specific molecular targets. The tetrazole ring can act as an electrophilic aromatic substitution reagent, reacting with nucleophiles such as amines, alcohols, and carboxylic acids. This interaction can lead to the formation of stable complexes and the modulation of biological pathways .
Comparison with Similar Compounds
- 5-phenyl-1H-tetrazole
- 5-(4’-methylbiphenyl-2-yl)-1-trityl-1H-tetrazole
- 5-(4’-bromomethyl-1,1’-biphenyl-2-yl)-1-triphenylmethyl-1H-tetrazole
Comparison: 1-biphenyl-4-yl-5-phenyl-1H-tetrazole is unique due to its specific substitution pattern on the tetrazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C19H14N4 |
---|---|
Molecular Weight |
298.3 g/mol |
IUPAC Name |
5-phenyl-1-(4-phenylphenyl)tetrazole |
InChI |
InChI=1S/C19H14N4/c1-3-7-15(8-4-1)16-11-13-18(14-12-16)23-19(20-21-22-23)17-9-5-2-6-10-17/h1-14H |
InChI Key |
PFFQMGSHOOODCW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N3C(=NN=N3)C4=CC=CC=C4 |
Origin of Product |
United States |
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